molecular formula C₉H₁₃NNa₂O₅S B1140187 disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate CAS No. 1041285-62-4

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate

Cat. No.: B1140187
CAS No.: 1041285-62-4
M. Wt: 293.25
InChI Key:
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Description

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in biological systems.

Scientific Research Applications

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential antioxidant.

    Medicine: Investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.

    Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves multiple steps, starting with the acetylation of L-cysteine. The reaction typically involves the use of acetic anhydride in the presence of a base such as sodium hydroxide. The resulting N-acetyl-L-cysteine is then subjected to further reactions to introduce the 3-carboxy-2-propyl group. This step often involves the use of specific reagents and catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cellular stress responses. Its molecular targets include enzymes and receptors that play key roles in these processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and precursor to glutathione.

    S-Carboxymethyl-L-cysteine: Used in the treatment of respiratory conditions.

    L-Cysteine: A naturally occurring amino acid with various biological functions.

Uniqueness

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.

Properties

IUPAC Name

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCIEDHPXAQZRB-OVEMJYDDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NNa2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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